molecular formula C6H13NO2*HCl B555495 Methyl D-valinate hydrochloride CAS No. 7146-15-8

Methyl D-valinate hydrochloride

Cat. No. B555495
CAS RN: 7146-15-8
M. Wt: 131,18*36,45 g/mole
InChI Key: KUGLDBMQKZTXPW-NUBCRITNSA-N
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Patent
US06960575B2

Procedure details

Methanol (50 ml) is cooled to −15° C., then thionyl chloride (21.2 g) is added dropwise to the methanol, and the solution is stirred for 20 minutes. DL-Valine is added to the solution, and the mixture is stirred overnight. The reaction mixture is concentrated under reduced pressure, and diethyl ether is added to the resulting residue to precipitate crystals. The precipitated crystals are filtered off to give the titled reference compound (8.68 g).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([C:10]([OH:12])=[O:11])[CH:7]([CH3:9])[CH3:8].[CH3:13]O>>[ClH:3].[CH3:13][O:11][C:10](=[O:12])[CH:6]([CH:7]([CH3:9])[CH3:8])[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure, and diethyl ether
ADDITION
Type
ADDITION
Details
is added to the resulting residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Cl.COC(C(N)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.